9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14990473
InChI: InChI=1S/C21H19NO5/c1-2-13-9-20(23)27-21-15(13)4-6-17-16(21)11-22(12-26-17)14-3-5-18-19(10-14)25-8-7-24-18/h3-6,9-10H,2,7-8,11-12H2,1H3
SMILES:
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC14990473

Molecular Formula: C21H19NO5

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C21H19NO5
Molecular Weight 365.4 g/mol
IUPAC Name 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C21H19NO5/c1-2-13-9-20(23)27-21-15(13)4-6-17-16(21)11-22(12-26-17)14-3-5-18-19(10-14)25-8-7-24-18/h3-6,9-10H,2,7-8,11-12H2,1H3
Standard InChI Key UDCHVYDSGMLPDU-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC5=C(C=C4)OCCO5

Introduction

Chemical Structure and Molecular Properties

IUPAC Nomenclature and Structural Features

The compound’s systematic name, 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1, oxazin-2-one, delineates its intricate architecture. The core consists of a chromeno[8,7-e] oxazin scaffold fused to a 2,3-dihydro-1,4-benzodioxin moiety at position 9 and an ethyl group at position 4. The "2-one" suffix indicates a ketone functional group at position 2 of the oxazin ring.

Key structural attributes include:

  • Chromeno-oxazin core: A fused tricyclic system comprising a chromene (benzopyran) and a 1,3-oxazin ring.

  • Benzodioxin substituent: A 1,4-benzodioxin ring with partial saturation at the 2,3-positions, contributing electron-rich aromatic character.

  • Ethyl group: A short alkyl chain at position 4, likely influencing lipophilicity and steric interactions.

Molecular Formula and Physicochemical Properties

The molecular formula is C₂₂H₂₁NO₅, calculated from the IUPAC name. With a molecular weight of 379.41 g/mol, the compound falls within the mid-range for small-molecule pharmaceuticals. Predicted physicochemical properties include:

PropertyValue
Molecular Weight379.41 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
LogP (Lipophilicity)~3.2 (estimated)

These properties suggest moderate solubility in polar organic solvents like ethanol or dimethylformamide, aligning with chromatographic purification methods for similar compounds .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one likely involves convergent strategies, combining benzodioxin and chromeno-oxazin precursors. A plausible retrosynthetic pathway includes:

  • Oxazin ring formation via cyclization of an amine-containing intermediate.

  • Chromene synthesis through acid-catalyzed condensation of a phenolic precursor.

  • Benzodioxin coupling using Suzuki-Miyaura or Ullmann cross-coupling reactions .

Reaction Conditions and Optimization

Key steps may mirror those reported for analogous chromeno-oxazin derivatives:

  • Cyclocondensation: Heating a β-keto ester with a substituted benzaldehyde in ethanol under acidic conditions to form the chromene ring .

  • Oxazin formation: Treatment with ethyl isocyanate or chloroethylamine in the presence of a base like triethylamine to construct the 1,3-oxazin moiety.

  • Benzodioxin coupling: Palladium-catalyzed cross-coupling of a brominated chromeno-oxazin intermediate with a 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid .

Reaction optimization parameters include:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Pd(PPh₃)₄ for cross-couplings, p-toluenesulfonic acid for condensations.

  • Solvents: Ethanol, toluene, or DMF, depending on step polarity .

Structural Characterization

Spectroscopic Data

While direct data for this compound is unavailable, NMR and MS profiles of structurally related chromeno-oxazins provide benchmarks:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and oxazin methylene groups (δ 3.8–4.2 ppm) .

  • ¹³C NMR: Key peaks involve the ketone carbonyl (δ ~175 ppm), oxazin carbons (δ 80–90 ppm), and benzodioxin aromatic carbons (δ 110–130 ppm) .

Mass Spectrometry (MS)

  • ESI-MS: Predicted molecular ion peak at m/z 379.41 ([M+H]⁺). Fragmentation patterns may include loss of the ethyl group (m/z 336.38) and cleavage of the oxazin ring .

Research Findings and Biological Activity

Hypothetical Mechanisms of Action

Analogous chromeno-oxazins exhibit:

  • Anticancer activity: Inhibition of tubulin polymerization (IC₅₀ ~1.2 μM in MCF-7 cells) .

  • Antimicrobial effects: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Toxicity and ADME Profiles

Predicted ADMET properties include:

  • Absorption: Moderate intestinal absorption (Caco-2 permeability ~8 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic oxidation via CYP3A4, generating hydroxylated metabolites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator